An In-Depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
An In-Depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a fluorinated biphenyl boronic acid derivative that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its structural features, combining a biphenyl scaffold with a trifluoromethyl group and a reactive boronic acid moiety, make it a versatile reagent for creating novel compounds with tailored electronic and physiological properties.
Chemical Properties and Data
This technical guide provides a summary of the key chemical identifiers and properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid. While extensive experimental data for this specific compound is not widely published, the following table summarizes its fundamental characteristics.
| Property | Value | Reference |
| CAS Number | 364590-93-2 | [1] |
| Molecular Formula | C₁₃H₁₀BF₃O₂ | [1] |
| Molecular Weight | 266.02 g/mol | [1] |
| Purity | Typically ≥ 95% | |
| Physical Appearance | Off-white to white solid | |
| Solubility | Soluble in organic solvents like DMSO |
Synthesis and Experimental Protocols
The synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid typically involves the borylation of a corresponding biphenyl halide. A common synthetic strategy is the palladium-catalyzed cross-coupling reaction of a diboron reagent with 4-bromo-4'-(trifluoromethyl)-1,1'-biphenyl.
General Synthesis Workflow
The logical workflow for the synthesis of aryl boronic acids from aryl halides is a well-established process in organic chemistry.
Figure 1: General workflow for the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid.
Illustrative Experimental Protocol: Synthesis of an Aryl Boronic Acid
Materials:
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Aryl bromide (e.g., 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl)
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Trimethyl borate
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Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of the aryl bromide in an anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional period to ensure complete formation of the Grignard reagent.[2]
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Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of trimethyl borate in anhydrous THF under an inert atmosphere.[2] The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution. This hydrolysis step converts the borate ester intermediate into the desired boronic acid.[2]
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Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure aryl boronic acid.[2]
Applications in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
Role in Suzuki-Miyaura Cross-Coupling
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is an ideal substrate for Suzuki-Miyaura coupling reactions to synthesize more complex, poly-aromatic structures. These structures are often the core of various targeted inhibitors in drug discovery.
Figure 2: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction involving (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
Procedure:
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Reaction Setup: To a flame-dried reaction vessel, add the aryl halide, (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, the palladium catalyst, and the base.
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Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free environment.
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Solvent Addition: The anhydrous solvent is added via syringe.
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Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
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Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biphenyl derivative.
Potential Biological Targets
While specific biological targets for derivatives of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid are not detailed in the provided search results, boronic acid-containing molecules have been investigated as inhibitors for a wide range of enzymes. The biphenyl scaffold is also a common feature in many biologically active compounds. For instance, boronic acid-containing 4-anilinoquinazolines have been synthesized as selective inhibitors of EGFR and VEGFR2 tyrosine kinases.[4] Furthermore, various boronic acid derivatives have shown potential as inhibitors for serine proteases, which are a broad class of enzymes with diverse physiological roles.[5] The trifluoromethyl group often enhances the inhibitory potency of such compounds.
Conclusion
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a specialized chemical intermediate with significant potential in the synthesis of novel organic materials and pharmacologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks. Further research into the synthesis of derivatives of this compound may lead to the discovery of potent and selective inhibitors for various biological targets, contributing to the development of new therapeutic agents.
![Structure of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](https://i.imgur.com/your-image-url.png)
